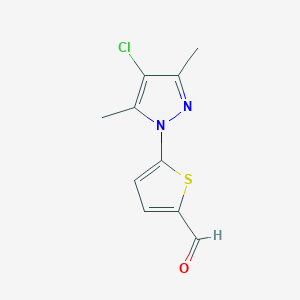
5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that contains both pyrazole and thiophene rings
Preparation Methods
The synthesis of 5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with thiophene-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential pharmacophore for the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound[4][4].
Comparison with Similar Compounds
5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can be compared with other similar compounds such as:
5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)imidazole-2-carbaldehyde: This compound contains an imidazole ring instead of a thiophene ring, which can lead to different electronic properties and reactivity.
5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)furan-2-carbaldehyde: The furan ring in this compound can impart different solubility and stability characteristics compared to the thiophene ring.
Properties
Molecular Formula |
C10H9ClN2OS |
|---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
5-(4-chloro-3,5-dimethylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-10(11)7(2)13(12-6)9-4-3-8(5-14)15-9/h3-5H,1-2H3 |
InChI Key |
CBPKMFBNVDCXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(S2)C=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















